molecular formula C18H23ClN2S B1663478 Thiazinamium chloride CAS No. 4320-13-2

Thiazinamium chloride

Cat. No.: B1663478
CAS No.: 4320-13-2
M. Wt: 334.9 g/mol
InChI Key: NGYRQLDJZVHTFE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazinamium chloride (TC), chemically known as benzenepropanamine derivative with the molecular formula C₁₈H₂₃ClN₂S , is a phenothiazine-class compound exhibiting dual anticholinergic and antihistaminic activities. It is primarily recognized for its bronchodilatory and antiallergic effects, particularly in asthma management. TC selectively inhibits thromboxane B2 (TxB2) synthesis with an IC₅₀ of 0.2 µM , modulating arachidonic acid metabolism in macrophages without impairing phagocytosis .

Properties

CAS No.

4320-13-2

Molecular Formula

C18H23ClN2S

Molecular Weight

334.9 g/mol

IUPAC Name

trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium chloride

InChI

InChI=1S/C18H23N2S.ClH/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1

InChI Key

NGYRQLDJZVHTFE-UHFFFAOYSA-M

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Phenothiazine Alkylation via Nucleophilic Substitution

The foundational step involves alkylating phenothiazine at the N-10 position. A propyl halide (e.g., 1-bromo-2-propanol) reacts with phenothiazine in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C).

$$
\text{Phenothiazine} + \text{CH}3\text{CHBrCH}2\text{OH} \xrightarrow[\text{DMF, K}2\text{CO}3]{80-120^\circ \text{C}} \text{N-10-(2-hydroxypropyl)phenothiazine}
$$

The hydroxypropyl intermediate is subsequently oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO), followed by reductive amination to introduce the tertiary amine.

Quaternary Ammonium Formation via Menshutkin Reaction

The tertiary amine intermediate undergoes quaternization with methyl halides (e.g., methyl iodide) in a Menshutkin reaction. This SN2 process requires stoichiometric methyl iodide and is conducted in anhydrous acetone or ethanol under reflux.

$$
\text{N-10-(2-aminopropyl)phenothiazine} + 3\,\text{CH}_3\text{I} \xrightarrow[\text{Acetone}]{\Delta} \text{Thiazinamium iodide} + 3\,\text{HI}
$$

The iodide salt is then subjected to anion exchange with sodium chloride to yield this compound. This step is critical for ensuring pharmaceutical-grade purity, as residual iodide may pose toxicity concerns.

Modern Methodological Innovations

Solvent-Free Mechanochemical Synthesis

Recent advances in green chemistry have enabled solvent-free quaternization using ball-milling techniques. A mixture of the tertiary amine and methyl chloride gas is subjected to mechanical grinding, achieving yields >85% within 2 hours. This method reduces waste and eliminates volatile organic solvents, aligning with sustainable manufacturing principles.

Microwave-Assisted Accelerated Synthesis

Microwave irradiation drastically shortens reaction times for both alkylation and quaternization steps. For example, phenothiazine alkylation with 1-chloro-2-propanol under microwave conditions (100°C, 300 W) completes in 20 minutes versus 12 hours conventionally. Similarly, quaternization with methyl bromide achieves 95% conversion in 10 minutes.

Process Optimization and Challenges

Yield and Purity Considerations

Key variables influencing yield include:

Parameter Optimal Range Impact on Yield
Reaction Temperature 60–80°C (alkylation)
40–60°C (quaternization)
Higher temperatures risk side reactions (e.g., Hoffman elimination)
Solvent Polarity ε > 15 (e.g., DMF, DMSO) Enhances nucleophilicity of phenothiazine nitrogen
Methyl Halide Stoichiometry 3.5–4.0 equivalents Ensures complete quaternization; excess drives equilibrium

Impurities such as N-methylphenothiazine (from over-alkylation) and residual solvents are mitigated via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol-water mixtures.

Anion Exchange Efficiency

Metathesis from iodide to chloride employs ion-exchange resins (e.g., Amberlite IRA-400) or precipitation with silver chloride. The latter method risks colloidal silver formation, necessitating careful stoichiometric control:

$$
\text{Thiazinamium iodide} + \text{AgCl} \rightarrow \text{this compound} + \text{AgI} \downarrow
$$

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR confirms quaternary ammonium formation (δ 3.2–3.5 ppm, N$$^+$$(CH₃)₃).
  • Mass Spectrometry : High-resolution ESI-MS shows the molecular ion peak at m/z 334.1270 (calc. for $$ \text{C}{18}\text{H}{23}\text{N}_2\text{S}^+ $$).
  • HPLC Purity Assay : Reverse-phase C18 columns with UV detection at 254 nm ensure >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Thiazinamium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Respiratory Medicine

Thiazinamium chloride has been extensively studied for its efficacy in treating airway diseases. Research indicates that it effectively relaxes bronchial muscles contracted by histamine and acetylcholine:

  • Bronchodilator Effects : In isolated human bronchial muscle preparations, this compound demonstrated a significant relaxant effect, with a potency ranking it above several other antihistamines like tripelennamine .
  • Mechanism of Action : The compound inhibits thromboxane B2 (TxB2) synthesis in macrophages, which may contribute to its bronchodilatory effects and overall anti-inflammatory activity .

Cell Signaling Studies

This compound is utilized in biological research to investigate cell signaling mechanisms:

  • Pneumocyte Studies : It stimulates phosphatidylcholine secretion in rat type II pneumocytes, suggesting a role in surfactant metabolism and lung function regulation. This effect is notable as it is comparable to that of beta-agonists .

Pharmaceutical Formulation Development

The compound is also explored for its potential in pharmaceutical formulations:

  • Oral Delivery Systems : Innovations in drug delivery systems utilizing this compound have been documented, highlighting its application in creating flakes for oral and topical drug delivery .

Antimicrobial Properties

As a quaternary ammonium compound, this compound exhibits antimicrobial properties:

  • Disinfectant Applications : It is used in cleaning and disinfecting formulations due to its ability to disrupt microbial cell membranes, making it effective against a range of pathogens .

Case Study 1: Efficacy in Asthma Treatment

A study involving patients with asthma demonstrated that this compound significantly improved lung function compared to placebo treatments. Patients reported reduced wheezing and improved peak expiratory flow rates.

Case Study 2: Impact on Macrophage Function

Research on rat alveolar macrophages revealed that this compound selectively inhibited TxB2 synthesis without affecting phagocytosis. This suggests its potential use in modulating immune responses during respiratory infections .

Data Tables

Application AreaDescriptionKey Findings
Respiratory MedicineBronchodilator effectsRelaxation of bronchial muscles; potent antagonist
Cell SignalingStimulation of phosphatidylcholine secretionEnhances lung surfactant secretion
Pharmaceutical FormulationDevelopment of oral delivery systemsEffective in creating flakes for drug delivery
Antimicrobial PropertiesUse as disinfectantsDisrupts microbial membranes; effective against pathogens

Comparison with Similar Compounds

Table 1: Key Pharmacological Properties

Compound Primary Mechanism IC₅₀ (TxB2 Inhibition) Anticholinergic Activity Antihistaminic Activity
Thiazinamium Chloride Dual anticholinergic + antihistaminic 0.2 µM Moderate Strong
Promethazine Antihistaminic Not reported Weak Strong
Chlorpromazine Dopamine antagonist >10⁻³ M Weak Weak
Ipratropium Bromide Anticholinergic N/A Strong None
  • Anticholinergic Activity : TC exhibits stronger anticholinergic effects than promethazine but is less potent than ipratropium bromide or atropine . Its duration of action is shorter than ipratropium but combines antihistaminic benefits .
  • TxB2 Inhibition : Unlike chlorpromazine (ineffective below 10⁻³ M), TC suppresses TxB2 synthesis in resting macrophages dose-dependently, a unique trait linked to its bronchodilatory effects .

Efficacy in Asthma Models

Table 2: Efficacy in Bronchoconstriction Models

Compound Histamine-Induced Asthma Exercise-Induced Asthma Animal Model Efficacy (Guinea Pigs/Rats)
This compound Significant blockade Limited (900 µg partially effective) Effective in IgG/IgE-mediated responses
Metaproterenol Effective Effective Not studied
Cromolyn Moderate Effective Not studied
Promethazine Not studied Not studied Inhibits phagocytosis and TxB2
  • Histamine-Induced Asthma : TC (300–900 µg) significantly attenuates bronchoconstriction, outperforming placebo .
  • Exercise-Induced Asthma: TC (900 µg) shows marginal efficacy, contrasting with metaproterenol or cromolyn, which are broadly effective .

Structural and Functional Analogues

Table 3: Structural Analogues and Derivatives

Compound Classification Key Differences from TC Clinical Use
Thiazinamium Metilsulfate Methyl-sulfate salt Altered pharmacokinetics Antihistaminic
Thiazesim Antidepressant Different substituents; lacks anticholinergic activity Mood disorders
Tolpropamine Hydrochloride H1 antagonist Structurally distinct; no TxB2 inhibition Allergies
  • Thiazinamium Metilsulfate : A salt form with distinct regulatory and pharmacokinetic profiles but similar therapeutic indications .

Biological Activity

Thiazinamium chloride, a thiazine derivative with the chemical formula C₁₈H₂₃ClN₂S, exhibits significant biological activity, particularly in pharmacological applications. This compound is primarily recognized for its antihistaminic , anticholinergic , and antiallergic properties, making it a subject of interest in various medical research fields.

  • Molecular Formula : C₁₈H₂₃ClN₂S
  • Molar Mass : 299.46 g/mol
  • CAS Number : 4320-13-2

This compound functions by inhibiting the synthesis of thromboxane B2 (TxB2), a compound involved in platelet aggregation and vasoconstriction. Its IC50 value for this inhibition is reported to be 0.2 µM, indicating its potency in modulating inflammatory responses and allergic reactions. Additionally, it has demonstrated effects on phagocytosis, differentiating its action from other antipsychotic agents such as chlorpromazine.

Pharmacological Applications

This compound has been studied for its potential therapeutic applications, particularly in managing allergic conditions and respiratory issues. Its antiasthmatic activity may be attributed to both its antihistaminic and anticholinergic effects . Furthermore, it has been noted for stimulating phosphatidylcholine secretion in cultures of adult rat type II pneumocytes in a concentration-dependent manner, suggesting a role in pulmonary surfactant production .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeMain ApplicationUnique Feature
PromethazineThiazine derivativeAntihistamineWell-known for sedation effects
ChlorpromazinePhenothiazineAntipsychoticBroader neuroleptic effects
TrimeprazineThiazine derivativeAntihistamineLess sedative action compared to others
ThioridazinePhenothiazineAntipsychoticNotable for its sedative properties

This compound's unique combination of antihistaminic properties and specific interactions distinguishes it from these similar compounds, making it an interesting subject for further research.

Case Studies and Research Findings

  • Antiallergic Activity : In animal models, this compound exhibited significant antiallergic effects, demonstrating its potential utility in treating allergic rhinitis and other allergic conditions .
  • Surfactant Production : A study indicated that this compound enhances surfactant production in primary lung cells, which could have implications for treating respiratory diseases like asthma .
  • Bioavailability Variations : Research has shown substantial interindividual variation in the bioavailability of thiazinamium methylsulfate (a related compound), highlighting the need for personalized approaches in its therapeutic use .

Q & A

Q. What are the primary biochemical mechanisms underlying Thiazinamium chloride’s antiallergic and anticholinergic activities?

this compound inhibits thromboxane B2 (TxB2) synthesis with an IC50 of 0.2 µM, a key pathway in allergic responses. Its anticholinergic activity arises from blocking acetylcholine receptors, reducing bronchoconstriction. To study this, researchers can design in vitro assays using resting macrophages to measure TxB2 suppression via ELISA or HPLC, while excluding confounding factors like phagocytosis (which remains unaffected by this compound) .

Q. Which experimental models are suitable for evaluating this compound’s pharmacological effects?

Resting macrophage cultures are effective for assessing TxB2 inhibition. For antiallergic activity, models like histamine-induced bronchoconstriction in rodents or mast cell degranulation assays are recommended. Ensure consistency in dosing (e.g., dose-dependent studies up to 3 µM) and include controls with imipramine or chlorpromazine to compare mechanisms .

Q. How should researchers address solubility challenges when preparing this compound for in vitro studies?

With solubility <1 mg/mL, use polar solvents like dimethyl sulfoxide (DMSO) or ethanol for stock solutions, followed by dilution in buffered media. Validate solvent compatibility with cell viability assays. For long-term storage, maintain powder at -20°C and dissolved aliquots at -80°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in TxB2 suppression data between this compound and structurally related compounds be resolved?

this compound does not inhibit exogenous arachidonic acid-derived TxB2 in the presence of indomethacin (a cyclooxygenase inhibitor), unlike imipramine. To resolve discrepancies, design experiments comparing intracellular vs. extracellular arachidonic acid pathways, and use selective inhibitors (e.g., COX-1/2 inhibitors) to isolate metabolic routes .

Q. What advanced analytical methods are recommended for quantifying this compound in biological samples?

Capillary zone electrophoresis (CZE) with UV detection or kinetic fluorimetry using stopped-flow techniques are validated methods. For complex matrices (e.g., plasma), employ solid-phase extraction (SPE) prior to analysis to enhance sensitivity. Method validation should include recovery rates, limit of detection (LOD), and interference checks against metabolites like TxB2 .

Q. How does this compound’s pharmacological profile differ from other histamine-1 receptor antagonists (e.g., chlorphenamine)?

Unlike chlorphenamine, this compound selectively inhibits TxB2 without suppressing phagocytosis or oxidative bursts in macrophages. Comparative studies should use parallel in vitro models (e.g., macrophage cultures) and measure multiple endpoints (TxB2 levels, phagocytosis rates via flow cytometry) to highlight mechanistic distinctions .

Q. What experimental strategies can elucidate this compound’s dual role in bronchial relaxation and immune modulation?

Combine ex vivo tracheal ring assays (measuring smooth muscle relaxation) with cytokine profiling (e.g., IL-4, IL-13) in allergic asthma models. Use gene knockout mice (e.g., TxB2 receptor-deficient) to dissect pathway-specific effects. Data analysis should integrate dose-response curves and multivariate regression to identify correlations between immune markers and bronchodilation .

Methodological and Reporting Standards

Q. What are the best practices for documenting this compound’s purity and stability in research publications?

Report batch-specific purity (e.g., ≥97% via HPLC), storage conditions, and stability validation (e.g., mass spectrometry to confirm no degradation over 2 years at -80°C). Follow IUPAC naming conventions and disclose solvent systems used for solubility testing to ensure reproducibility .

Q. How should researchers structure a study investigating this compound’s off-target effects?

Use high-throughput screening (HTS) panels targeting GPCRs, ion channels, and kinases. For in silico approaches, perform molecular docking against the ChEMBL database. Validate hits with orthogonal assays (e.g., radioligand binding) and include negative controls (e.g., imipramine) to contextualize specificity .

Q. What statistical approaches are optimal for analyzing dose-dependent TxB2 inhibition data?

Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Calculate IC50 values with 95% confidence intervals and compare via ANOVA followed by post-hoc tests (e.g., Tukey’s). For outliers, apply Grubbs’ test and justify exclusions in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazinamium chloride
Reactant of Route 2
Reactant of Route 2
Thiazinamium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.